molecular formula C17H13F3N2O3S B2640019 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034634-63-2

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2640019
CAS No.: 2034634-63-2
M. Wt: 382.36
InChI Key: OVXYRVZLQXQHIZ-UHFFFAOYSA-N
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Description

This compound features a nicotinamide core substituted with a trifluoromethyl group at the 6-position. The ethyl linker connects two heterocyclic aromatic rings (furan-3-yl and thiophen-2-yl) and a hydroxyl group, creating a stereogenic center. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group may facilitate hydrogen bonding in biological systems. This structural complexity positions it as a candidate for therapeutic applications, though its exact pharmacological profile remains under investigation .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-4-3-11(8-21-13)15(23)22-10-16(24,12-5-6-25-9-12)14-2-1-7-26-14/h1-9,24H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXYRVZLQXQHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. The initial step often includes the formation of the furan-3-yl and thiophen-2-yl intermediates, which are then coupled with a nicotinamide derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives, while reduction of the nitro group can yield amine derivatives .

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiophene rings contribute to its binding affinity, while the trifluoromethyl group enhances its stability and bioavailability .

Comparison with Similar Compounds

Key Structural and Functional Analogues
Compound Name Structural Features Key Substituents/Modifications Pharmacological Notes References
Target Compound : N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide Nicotinamide core, trifluoromethyl, hydroxyethyl linker, furan-3-yl, thiophen-2-yl Dual heterocycles (furan + thiophene), -OH group Potential for enhanced binding via H-bonding; dual heterocycles may improve selectivity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) Benzothiazole core, trifluoromethyl, methoxyphenyl acetamide Methoxy-phenyl, benzothiazole Likely targets kinase or protease enzymes; benzothiazole moiety may confer fluorescence or metal-binding properties
2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide Pyridine core, cyano, thiophene, trifluoromethyl, thioether linkage Cyano group, thioether, fluorophenyl Thioether and cyano groups may enhance electron-withdrawing effects or redox activity
N-(2-Nitrophenyl)thiophene-2-carboxamide (Acta Cryst. E70, o613) Thiophene carboxamide, nitro group Nitroaniline, thiophene Studied for antibacterial/antifungal activity; nitro group may confer toxicity or mutagenicity
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Cyclopropane carboxamide, tetrahydrofuran, chlorophenyl Cyclopropane, chlorophenyl Agricultural fungicide; cyclopropane may enhance steric hindrance and stability
Structural and Functional Analysis

Heterocyclic Diversity: The target compound’s furan-thiophene combination distinguishes it from benzothiazole () or pyridine-based analogues (). The thiophene ring, common in CNS-active compounds, may synergize with the nicotinamide core for neurological applications.

Substituent Effects: The trifluoromethyl group is a shared feature with compounds in and , known to improve bioavailability and resistance to oxidative metabolism. However, the target’s hydroxyethyl linker is unique among the cited analogues, enabling H-bonding absent in methoxy () or cyano () derivatives.

Synthetic Considerations :

  • Synthesis likely follows carboxamide coupling (e.g., acyl chloride + amine, as in ), but the stereochemical complexity of the hydroxyethyl linker may require chiral resolution or asymmetric catalysis.

Data Tables

Table 1: Physicochemical Properties

Property Target Compound EP3348550A1 () Cyprofuram ()
Molecular Weight ~450 g/mol ~370 g/mol ~280 g/mol
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Donors 2 (amide NH, -OH) 1 (amide NH) 1 (amide NH)

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound with potential biological activities owing to its unique structural features. The compound incorporates a furan ring, a thiophene moiety, and a trifluoromethyl group, which may enhance its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C15H14F3N3O3SC_{15}H_{14}F_3N_3O_3S, with a molecular weight of approximately 365.35 g/mol. The trifluoromethyl group is known to influence pharmacokinetic properties, potentially improving the compound's bioavailability and selectivity towards target enzymes.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown significant anticancer activity. For instance, derivatives of furan and thiophene rings have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that certain furan-thiophene derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.85
Compound BA5493.0
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of compounds containing furan and thiophene rings have also been documented. These compounds often exhibit broad-spectrum activity against bacteria and fungi due to their ability to disrupt cellular processes through enzyme inhibition or membrane disruption.

Table 2: Antimicrobial Activity of Furan-Thiophene Derivatives

CompoundTarget OrganismActivity TypeReference
Compound CE. coliInhibition
Compound DS. aureusBactericidal

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in metabolic pathways or signaling cascades, leading to altered cell proliferation or apoptosis in cancer cells .

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